molecular formula C16H14Cl3NO4 B14577914 2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene CAS No. 61444-12-0

2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene

Cat. No.: B14577914
CAS No.: 61444-12-0
M. Wt: 390.6 g/mol
InChI Key: ADFQMGHTAFSSMU-UHFFFAOYSA-N
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Description

2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrobenzene ring substituted with chlorobutan-2-yloxy and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 1-chlorobutan-2-ol in the presence of a base to form the intermediate 2-[(1-Chlorobutan-2-yl)oxy]-4-chlorophenol. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butyl chain, forming various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, including carboxylic acids or aldehydes.

Scientific Research Applications

2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorobutan-2-yloxy and dichlorophenoxy groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Chlorobutan-2-yl)oxy]-4-chlorophenol: An intermediate in the synthesis of the target compound.

    2,4-Dichlorophenol: A precursor used in the synthesis.

    Nitrobenzene: A structurally related compound with a nitro group on the benzene ring.

Uniqueness

2-[(1-Chlorobutan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorobutan-2-yloxy and dichlorophenoxy groups, along with the nitro group, makes it a versatile compound for various applications.

Properties

CAS No.

61444-12-0

Molecular Formula

C16H14Cl3NO4

Molecular Weight

390.6 g/mol

IUPAC Name

2-(1-chlorobutan-2-yloxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene

InChI

InChI=1S/C16H14Cl3NO4/c1-2-11(9-17)23-16-8-12(4-5-14(16)20(21)22)24-15-6-3-10(18)7-13(15)19/h3-8,11H,2,9H2,1H3

InChI Key

ADFQMGHTAFSSMU-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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